REACTION_CXSMILES
|
CN(C)C([S:5][C:6]1[CH:7]=[C:8]([CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)=O.[OH-].[Na+]>CO.Cl>[SH:5][C:6]1[CH:7]=[C:8]([CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1 |f:1.2|
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
|
Type
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DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to an solid (0.30 g)
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Name
|
|
Type
|
|
Smiles
|
SC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |